

In-Depth Technical Guide: 1-Phenylpiperidin-4-one (CAS: 19125-34-9)

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Compound of Interest

Compound Name: *1-Phenylpiperidin-4-one*

Cat. No.: *B031807*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperidin-4-one, with the CAS number 19125-34-9, is a heterocyclic organic compound. It features a piperidine ring substituted at the nitrogen atom with a phenyl group and a ketone group at the 4-position. This compound serves as a crucial intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. Its structural motif is a key building block for the synthesis of various biologically active molecules, most notably as a precursor to dihydropyridine Neuropeptide Y type 1 (NPY1) receptor antagonists. These antagonists are under investigation for their potential therapeutic applications in conditions such as obesity, anxiety, and depression.^[1]

Physicochemical Properties

The fundamental physical and chemical properties of **1-Phenylpiperidin-4-one** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₃ NO	[2][3]
Molecular Weight	175.23 g/mol	[2][3]
IUPAC Name	1-phenylpiperidin-4-one	[2]
Synonyms	N-Phenyl-4-piperidone, 1- Phenyl-4-piperidone	[2][3]
Appearance	White to pale yellow crystalline powder	
Melting Point	36.5-37.2 °C	[1]
Boiling Point	312.9 °C at 760 mmHg	[1]
Density	1.107 g/cm ³	[1]
Flash Point	124.1 °C	[1]
Solubility	Soluble in ethanol, DMSO, and dichloromethane; slightly soluble in water.	

Spectroscopic Data

Experimental spectroscopic data for **1-Phenylpiperidin-4-one** is not readily available in public databases. However, predicted data and data from closely related analogs can provide valuable structural insights.

- ¹³C NMR: A reference to a ¹³C NMR spectrum is available on PubChem, which can be useful for structural elucidation.[2]
- Mass Spectrometry: Predicted mass spectrometry data suggests a [M+H]⁺ peak at m/z 176.10700 and a [M+Na]⁺ peak at m/z 198.08894.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the C=O (ketone) stretching vibration, typically in the range of 1700-1725

cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-N stretching vibrations, are also anticipated.

Synthesis and Reactivity

Synthetic Approach

A common method for the synthesis of N-aryl piperidones involves the reaction of an aniline with a suitable precursor, followed by cyclization and oxidation. A representative synthesis for a related compound, N-phenyl-4-piperidone, is described in the patent literature. This process can be adapted for the synthesis of **1-Phenylpiperidin-4-one**.

- Step 1: Formation of N-phenyl-4-methyl-4-piperidinol: Aniline is dissolved in an appropriate solvent such as diethyl ether. A catalyst is added, followed by the dropwise addition of 3-methyl-1,3,5-pentanetriol under constant stirring. The reaction mixture is heated to reflux. After the reaction is complete (monitored by TLC), the mixture is filtered, and the solvent is removed under reduced pressure to yield N-phenyl-4-methyl-4-piperidinol.
- Step 2: Demethylation and Oxidation: The intermediate from Step 1 undergoes demethylation followed by an oxidation reaction to yield the final product, N-phenyl-4-piperidone. This can be achieved using various oxidizing agents, such as chromium trioxide (CrO₃).

Note: This is an adapted protocol and would require optimization for the specific synthesis of **1-Phenylpiperidin-4-one**.

Reactivity

The reactivity of **1-Phenylpiperidin-4-one** is primarily dictated by the ketone functional group and the tertiary amine. The ketone can undergo nucleophilic addition reactions, reductions to the corresponding alcohol (1-phenylpiperidin-4-ol), and reductive amination to introduce a substituent at the 4-position. The nitrogen atom, being part of a tertiary amine, can be quaternized.

Applications in Drug Development

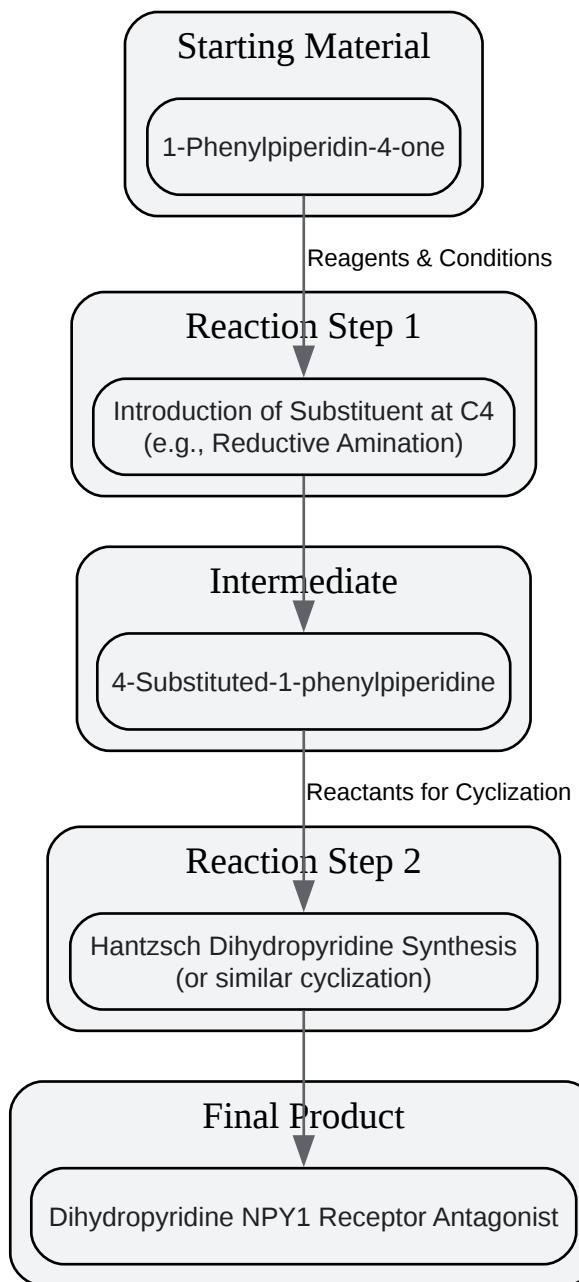
The principal application of **1-Phenylpiperidin-4-one** is as a key intermediate in the synthesis of dihydropyridine NPY1 receptor antagonists.[\[1\]](#)

Role as a Precursor to NPY1 Receptor Antagonists

Neuropeptide Y (NPY) is a neurotransmitter that plays a significant role in regulating physiological processes such as appetite, anxiety, and blood pressure through its interaction with various receptors, including the Y1 receptor. Antagonists of the NPY1 receptor are of therapeutic interest for the treatment of obesity and anxiety disorders. **1-Phenylpiperidin-4-one** provides the core scaffold for the development of potent and selective NPY1 receptor antagonists, such as BMS-193885.

Synthesis Workflow for Dihydropyridine NPY1 Receptor Antagonists

The following diagram illustrates a generalized workflow for the synthesis of dihydropyridine NPY1 receptor antagonists starting from **1-Phenylpiperidin-4-one**.



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Synthesis of Dihydropyridine NPY1 Receptor Antagonists.

Pharmacological Context: The NPY1 Receptor Signaling Pathway

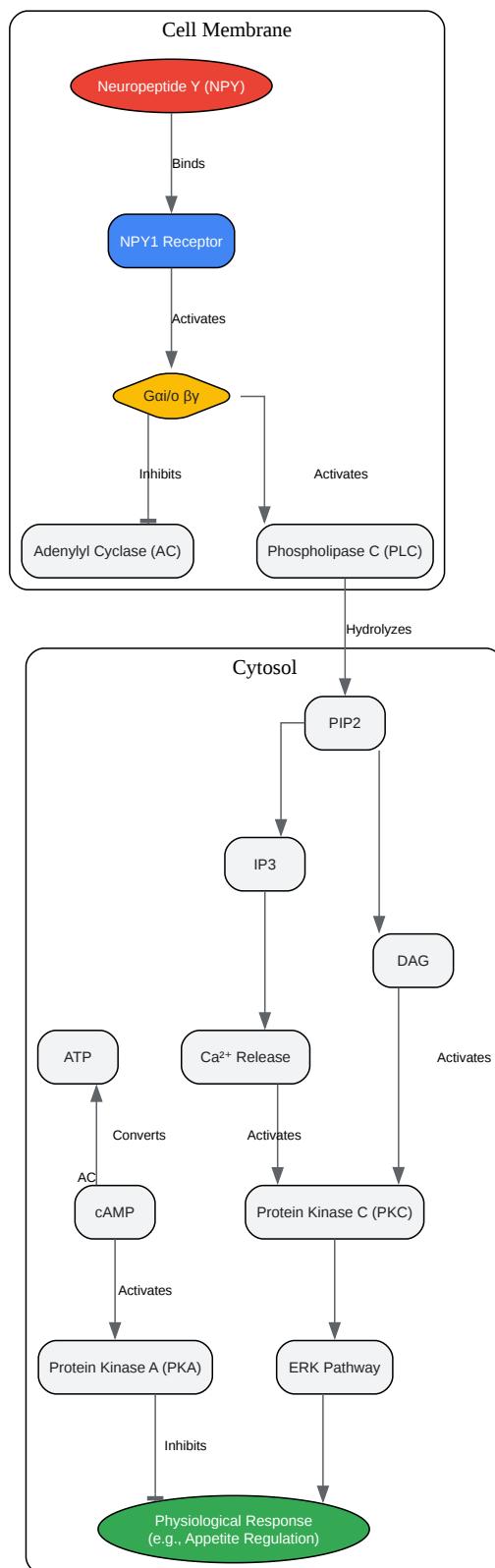
Derivatives of **1-Phenylpiperidin-4-one** act as antagonists at the NPY1 receptor, which is a G-protein coupled receptor (GPCR). Understanding the NPY1 signaling pathway is crucial for

drug development professionals.

Upon binding of its endogenous ligand, Neuropeptide Y, the NPY1 receptor, coupled to a G α i/o protein, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the activation of phospholipase C.

NPY1 Receptor Signaling Pathway Diagram

The diagram below outlines the key events in the NPY1 receptor signaling pathway.

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